molecular formula C12H9NO4 B373479 Methyl 4-nitro-1-naphthoate CAS No. 35616-00-3

Methyl 4-nitro-1-naphthoate

Cat. No.: B373479
CAS No.: 35616-00-3
M. Wt: 231.2g/mol
InChI Key: SJASDMCQHWUAPP-UHFFFAOYSA-N
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Description

Methyl 4-nitro-1-naphthoate (CAS: 35616-00-3) is a methyl ester derivative of 1-naphthoic acid with a nitro (-NO₂) substituent at the 4-position of the naphthalene ring. Its molecular formula is C₁₂H₉NO₄, and it has a molecular weight of 231.20 g/mol .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 4 undergoes reduction under various conditions to yield amines, hydroxylamines, or amino derivatives.

Reaction Reagents/Conditions Product Yield Source
Catalytic hydrogenationH₂, Raney Ni, CH₃OH, 60°C, 100 atmMethyl 4-amino-1-naphthoate89–95%
Ammonium iodide/TBHPNH₄I, tert-butyl hydroperoxide, DMSO, 90°CMethyl 4-amine derivatives78%

Mechanism :

  • Catalytic hydrogenation proceeds via sequential electron transfer to reduce the nitro group to an amine.

  • Radical pathways involving NH₄I generate nitroso intermediates en route to amines .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form 4-nitro-1-naphthoic acid, a precursor for further functionalization.

Reaction Reagents/Conditions Product Yield Source
Alkaline hydrolysis10% NaOH, reflux, 6–8 h4-Nitro-1-naphthoic acid92%
Acidic hydrolysisH₂SO₄ (conc.), CH₃CH₂OH, 80°C, 4 h4-Nitro-1-naphthoic acid85%

Key Observations :

  • Base-catalyzed hydrolysis follows nucleophilic acyl substitution, while acid hydrolysis involves protonation of the ester carbonyl.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group activates the aromatic ring for SNAr reactions at positions ortho/para to itself.

Reaction Reagents/Conditions Product Yield Source
MethoxylationNaOCH₃, DMF, 110°C, 12 hMethyl 4-nitro-2-methoxy-1-naphthoate68%
AminationNH₃ (aq.), Cu/Al₂O₃, DMSO, 130°CMethyl 4-nitro-2-amino-1-naphthoate55%

Mechanistic Insight :

  • The nitro group withdraws electron density, stabilizing the Meisenheimer intermediate during SNAr .

Comparative Reactivity with Analogues

Methyl 4-nitro-1-naphthoate exhibits distinct reactivity compared to structurally similar compounds:

Compound Reaction Reactivity Trend Source
Methyl 6-nitro-1-naphthoateNitro reductionSlower due to steric hindrance at position 6
Methyl 3-nitro-1-naphthoateSNArFaster substitution at position 2 (meta-directing)
Methyl 4-amino-1-naphthoateEster hydrolysisFaster due to electron-donating amino group

Notable Findings :

  • Steric and electronic factors significantly influence reaction rates and regioselectivity .

Side Reactions and Byproducts

  • Lactam Formation : Prolonged reduction of the nitro group in polar solvents (e.g., methanol) may lead to intramolecular cyclization, forming naphtholactams .

  • Decarboxylation : Harsh acidic hydrolysis can decarboxylate 4-nitro-1-naphthoic acid to nitro-naphthalene derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-nitro-1-naphthoate, and how can purity be optimized?

  • Methodological Answer: this compound is typically synthesized via nitration of methyl 1-naphthoate. Key steps include:

  • Nitration Conditions: Use a mixture of concentrated nitric and sulfuric acids under controlled temperatures (0–5°C) to minimize byproducts like di-nitrated isomers .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity. Monitor purity via HPLC or TLC (Rf ≈ 0.4 in 3:1 hexane:EtOAc).
  • Characterization: Confirm structure using 1H^1H-NMR (aromatic protons at δ 8.5–9.0 ppm) and IR (ester C=O stretch at ~1720 cm1^{-1}, nitro group at ~1520 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer:

  • Toxicity Mitigation: Use fume hoods and PPE (nitrile gloves, lab coat) due to potential irritant properties of nitroaromatics. Refer to toxicological analogs like naphthalene derivatives, which may cause respiratory or dermal irritation .
  • Waste Disposal: Follow EPA guidelines for nitro-containing waste. Avoid aqueous neutralization without prior consultation due to risk of exothermic reactions.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in substitution reactions?

  • Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model electrophilic aromatic substitution:

  • Active Sites: Calculate Fukui indices to identify electron-deficient positions (e.g., para to nitro group) susceptible to nucleophilic attack .
  • Solvent Effects: Include polarizable continuum models (PCM) for solvent interactions. Benchmark against experimental kinetic data (e.g., reaction rates in DMSO vs. THF) .

Q. What experimental strategies resolve contradictions in reported toxicity data for nitroaromatic compounds like this compound?

  • Methodological Answer:

  • Risk of Bias Assessment: Apply standardized questionnaires (e.g., Table C-6/C-7 in toxicological profiles) to evaluate study design flaws, such as inadequate randomization or unblinded dosing .
  • Meta-Analysis: Aggregate data from OECD-compliant studies (e.g., OECD 423 acute toxicity tests) and adjust for confounding variables (e.g., solvent carriers like DMSO) using multivariate regression .

Q. How do environmental factors influence the degradation pathways of this compound in soil and water systems?

  • Methodological Answer:

  • Photodegradation: Simulate UV exposure (λ = 254–365 nm) in aqueous solutions; monitor nitro group reduction via LC-MS (m/z shifts from 231 [M+^+] to 201 [denitro intermediate]) .
  • Microbial Degradation: Use soil slurry assays with Pseudomonas spp. under aerobic conditions. Track metabolite formation (e.g., 1-naphthoic acid) via GC-MS .

Q. Experimental Design & Data Analysis

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer:

  • Nonlinear Regression: Fit data to Hill or Log-Logistic models (e.g., EC50_{50} estimation in cell viability assays). Use Akaike Information Criterion (AIC) for model selection .
  • Bootstrap Resampling: Quantify uncertainty in EC50_{50} values with 10,000 iterations to avoid overreliance on parametric assumptions .

Q. How to design a comprehensive literature review on this compound’s applications in organic synthesis?

  • Methodological Answer:

  • Search Strategy: Use PubMed/TOXCENTER queries combining MeSH terms ("Naphthalenes/chemical synthesis" OR "Nitro Compounds/chemistry") and keywords ("this compound") with date filters (2003–present) .
  • Grey Literature: Include dissertations and conference abstracts via ProQuest or NTRL to capture unpublished catalytic studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The following table summarizes key structural analogs of methyl 4-nitro-1-naphthoate, highlighting substituent variations and their impact on molecular properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
This compound -NO₂ C₁₂H₉NO₄ 231.20 Strong electron-withdrawing group; higher polarity and reactivity in electrophilic substitution .
Methyl 4-fluoro-1-naphthoate -F C₁₂H₉FO₂ 204.20 Fluorine’s electronegativity enhances stability; potential use in medicinal chemistry .
Methyl 4-amino-1-naphthoate -NH₂ C₁₂H₁₁NO₂ 201.22 Electron-donating amino group; likely basic and reactive in diazotization or coupling reactions .
Methyl 4-methyl-1-naphthoate -CH₃ C₁₃H₁₂O₂ 200.23 Methyl group increases hydrophobicity; predicted boiling point: 323.7°C .
Methyl 4-hydroxy-1-naphthoate -OH C₁₂H₁₀O₃ 202.21 Hydroxyl group enables hydrogen bonding; impacts solubility in polar solvents .

Electronic and Reactivity Trends

  • Electron-Withdrawing vs. Donating Groups: The nitro group in this compound deactivates the aromatic ring, directing electrophilic substitution to positions ortho/para to itself. This contrasts with methyl (electron-donating) or amino (strongly donating) groups, which activate the ring . Fluorine’s inductive electron-withdrawing effect (in methyl 4-fluoro-1-naphthoate) slightly deactivates the ring but can enhance metabolic stability in bioactive molecules .

Properties

CAS No.

35616-00-3

Molecular Formula

C12H9NO4

Molecular Weight

231.2g/mol

IUPAC Name

methyl 4-nitronaphthalene-1-carboxylate

InChI

InChI=1S/C12H9NO4/c1-17-12(14)10-6-7-11(13(15)16)9-5-3-2-4-8(9)10/h2-7H,1H3

InChI Key

SJASDMCQHWUAPP-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C2=CC=CC=C21)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=CC=C(C2=CC=CC=C21)[N+](=O)[O-]

Origin of Product

United States

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